molecular formula C17H14N6OS B2642442 C17H14N6OS CAS No. 1788673-78-8

C17H14N6OS

Cat. No. B2642442
CAS RN: 1788673-78-8
M. Wt: 350.4
InChI Key: ZYODJTQCOPQBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “C17H14N6OS” is a complex organic molecule. It appears to have multiple possible structures . For instance, one structure has the IUPAC name "2-(3-cyano-1H-1,2,4-triazol-1-yl)-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide" .


Molecular Structure Analysis

The molecular weight of the compound is approximately 350.39766 g/mol . The exact structure depends on the specific isomer of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. These properties can include color, density, hardness, melting point, boiling point, and solubility .

Scientific Research Applications

1. Catalytic Transformations in C1 Chemistry

C17H14N6OS has implications in C1 catalysis, which is crucial for converting carbon-containing compounds into valuable chemicals and fuels. This area has seen significant advances due to better technology, material synthesis methods, and computational capabilities (Bao, Yang, Yoneyama, & Tsubaki, 2019).

2. Environmental Genotoxin Studies

The compound's relevance extends to environmental studies, particularly in understanding the behavior of genotoxins like benzo[a]pyrene and its derivatives, which form covalent adducts with DNA and have varying mutagenic and carcinogenic potentials (de los Santos et al., 1992).

3. Sterol Reductase Enzyme Research

In biochemical research, this compound is linked to studies on sterol reductases like Δ14-sterol reductase, which are essential in sterol biosynthesis. Understanding these enzymes is vital for insights into mutations causing human diseases (Li, Roberti, & Blobel, 2014).

4. Electride Material Studies

C17H14N6OS plays a role in the study of electride materials like Ca12Al14O33 (C12A7). These materials, with caged clathrate structures, are significant for understanding anionic vacancies and localized electrons, impacting conductivity and stability (Salasin et al., 2018).

5. Nucleic Acid Structural Studies

The compound is also relevant in the structural analysis of nucleic acids, particularly in understanding the impact of ionizing radiation and oxidizing radicals on DNA. Such studies are crucial for cancer research and understanding DNA damage mechanisms (Kouchakdjian et al., 1991).

Mechanism of Action

The mechanism of action of a compound depends on its specific use. Without more context, it’s difficult to provide a precise mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c24-15(19-17-18-8-11-25-17)14-16(22-9-4-5-10-22)23(21-20-14)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYODJTQCOPQBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=NC=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C17H14N6OS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.